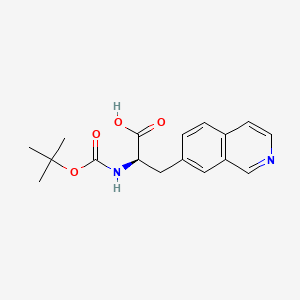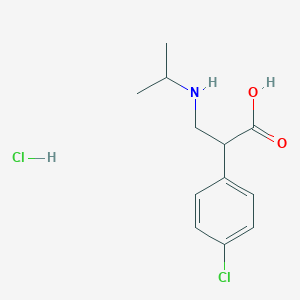amine](/img/structure/B13644929.png)
[1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine typically involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the cyclization of appropriate precursors to form the benzopyran ring.
Introduction of the Ethyl Group:
Methylation of the Amine: Finally, the methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved can vary depending on the specific application but may include signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparación Con Compuestos Similares
1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: can be compared with other similar compounds, such as:
3,4-Dihydro-1H-2-benzopyran-1-one: This compound lacks the ethyl and methylamine groups, making it less versatile in terms of chemical reactivity.
8-Hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one: This compound has a hydroxyl group, which can impart different biological activities.
The uniqueness of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine lies in its specific functional groups, which allow for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C12H17NO/c1-9(13-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-6,9,12-13H,7-8H2,1-2H3 |
Clave InChI |
VKZNMJNXBJUSQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C2=CC=CC=C2CCO1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


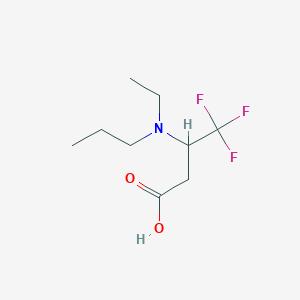
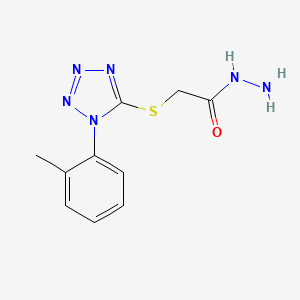
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
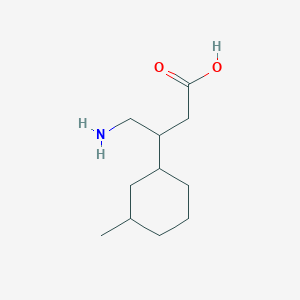

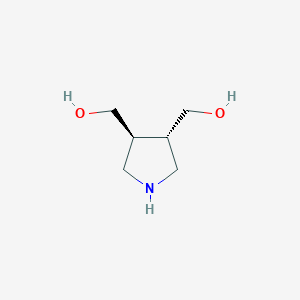
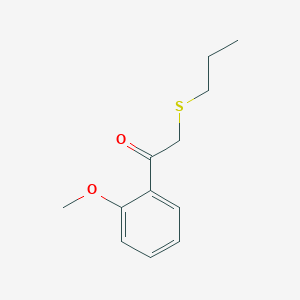
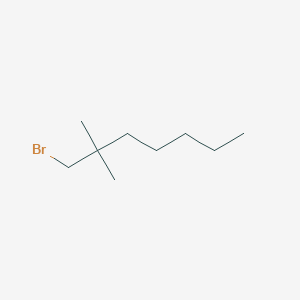

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
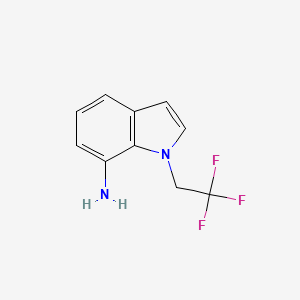
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
